5,6,7,8-Tetrahydroquinoxalin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h4-5,7,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSCEKSEDXBGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298973 | |
| Record name | 5,6,7,8-Tetrahydro-5-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35149-13-4 | |
| Record name | 5,6,7,8-Tetrahydro-5-quinoxalinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35149-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-5-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Quantitative Correlation of Structural Modifications with Reaction Kinetics
Currently, there is a lack of published studies presenting quantitative data, such as rate constants, for a series of reactions involving analogs of 5,6,7,8-Tetrahydroquinoxalin-5-ol with systematic structural modifications. To establish a quantitative correlation, a series of analogs would need to be synthesized, varying substituents on the aromatic ring or the saturated portion of the molecule. Subsequent kinetic studies on a model reaction, for instance, oxidation of the hydroxyl group, N-alkylation, or electrophilic aromatic substitution, would be necessary to determine the reaction rates.
A hypothetical data table for such a study would look like this:
| Substituent (R) at C-2 | Reaction | Rate Constant (k, s⁻¹) | Relative Rate (k/k₀) |
| H (parent compound) | Oxidation | k₀ | 1.00 |
| CH₃ | Oxidation | k₁ | > 1 |
| Cl | Oxidation | k₂ | < 1 |
| NO₂ | Oxidation | k₃ | << 1 |
| Note: This table is illustrative and does not represent actual experimental data. |
Hammett and Linear Free Energy Relationships in Tetrahydroquinoxaline Reactivity
The Hammett equation, a cornerstone of linear free energy relationships (LFERs), correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. Its application to the 5,6,7,8-Tetrahydroquinoxalin-5-ol system would require a series of analogs with substituents on the benzenoid ring. By plotting the logarithm of the reaction rate constants (log k) against the appropriate Hammett substituent constants (σ), a Hammett plot could be generated. The slope of this plot, the reaction constant (ρ), would provide insight into the electronic nature of the transition state.
A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge. No such Hammett analysis for this compound analogs has been found in the surveyed literature.
A hypothetical Hammett plot for a reaction of substituted this compound analogs would be structured as follows:
| Substituent (X) | σ (para) | log(kₓ/kн) |
| OCH₃ | -0.27 | (experimental value) |
| CH₃ | -0.17 | (experimental value) |
| H | 0.00 | 0.00 |
| Cl | 0.23 | (experimental value) |
| CN | 0.66 | (experimental value) |
| NO₂ | 0.78 | (experimental value) |
| Note: This table is for illustrative purposes and awaits experimental verification. |
Electronic and Steric Effects of Substituents on Reaction Pathways
The reactivity of 5,6,7,8-Tetrahydroquinoxalin-5-ol analogs would be governed by a combination of electronic and steric effects of any introduced substituents.
Steric Effects: The bulkiness of substituents, particularly those near the reactive centers (the hydroxyl group at C-5 and the nitrogen atoms), would sterically hinder the approach of reagents. For example, a bulky substituent at the C-6 position could impede reactions at the C-5 hydroxyl group.
Conformational Influences on Reaction Stereoselectivity
The tetrahydro- portion of the 5,6,7,8-Tetrahydroquinoxalin-5-ol molecule is not planar and can adopt different conformations, likely a half-chair or boat-like conformation. The stereochemical outcome of reactions, particularly those involving the chiral center at C-5, would be influenced by the preferred conformation of the molecule and its analogs.
For instance, in a reduction of a hypothetical 5-keto analog to form this compound, the incoming hydride reagent would preferentially attack from the less sterically hindered face of the molecule. The presence of substituents on the saturated ring could significantly influence the conformational equilibrium and thus the diastereoselectivity or enantioselectivity of the reaction. Detailed conformational analysis, potentially supported by computational modeling and NMR studies, would be required to predict and explain the stereochemical outcomes of such reactions.
Mechanistic Investigations of Chemical Transformations Involving 5,6,7,8 Tetrahydroquinoxalin 5 Ol
Elucidation of Reaction Intermediates in Multi-step Syntheses
No specific research articles detailing the isolation or characterization of reaction intermediates in the multi-step syntheses of 5,6,7,8-Tetrahydroquinoxalin-5-ol were found.
Kinetic Studies and Reaction Rate Determination
There is no available data from kinetic studies, including reaction rates, rate constants, or reaction orders, for chemical transformations involving this compound.
Transition State Analysis and Energy Landscapes of Key Reactions
Computational or experimental studies on the transition state analysis and energy landscapes of reactions involving this compound have not been reported in the available literature.
Role of Catalysts and Solvents in Modulating Reaction Mechanisms
While general principles of catalysis and solvent effects are fundamental in organic chemistry, specific studies detailing their role in modulating the reaction mechanisms of this compound are absent from the scientific record.
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
No isotopic labeling studies have been published that would confirm the mechanistic pathways of chemical transformations for this compound.
Advanced Spectroscopic Characterization of 5,6,7,8 Tetrahydroquinoxalin 5 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled method for providing detailed information about the molecular structure, connectivity, and stereochemistry of organic molecules in solution. emory.edulibretexts.org For 5,6,7,8-Tetrahydroquinoxalin-5-ol, a suite of advanced 1D and 2D NMR experiments is essential for unambiguous signal assignment and conformational analysis. harvard.edu
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound requires a combination of one-dimensional and two-dimensional NMR experiments. A standard 1D ¹H NMR spectrum provides initial information on the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. However, due to the complexity of the spin systems in the tetrahydro-pyrazine and cyclohexane (B81311) rings, these spectra alone are often insufficient for a complete assignment.
Two-dimensional NMR techniques are indispensable for establishing connectivity. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would reveal the proton-proton correlations within the cyclohexane ring (H-5 through H-8) and any couplings between the aromatic and aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. nih.govyoutube.com This is a crucial step in assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak in an HSQC spectrum links a specific proton to its bonded carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework by connecting different spin systems. For instance, correlations from the proton at C-5 (H-5) to carbons in the pyrazine (B50134) ring would confirm the fusion of the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is vital for determining the stereochemistry and conformation of the molecule. For example, the spatial relationship between the hydroxyl proton at C-5 and other protons in the cyclohexane ring can be elucidated through NOESY, providing insights into the preferred conformation of the ring.
A hypothetical table of expected NMR data for this compound is presented below, based on the analysis of similar structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| 2 | ~8.2 | ~145 | H-3 | C-3, C-4a, C-8a | H-3 |
| 3 | ~8.2 | ~145 | H-2 | C-2, C-4a, C-8a | H-2 |
| 4a | - | ~135 | - | H-2, H-3, H-5 | - |
| 5 | ~4.8 | ~70 | H-6 | C-4a, C-6, C-7, C-8a | H-6, OH |
| 6 | ~1.9 (ax), ~2.1 (eq) | ~30 | H-5, H-7 | C-5, C-7, C-8 | H-5, H-7, H-8 |
| 7 | ~1.8 (ax), ~2.0 (eq) | ~25 | H-6, H-8 | C-5, C-6, C-8, C-8a | H-6, H-8 |
| 8 | ~2.8 (ax), ~3.0 (eq) | ~40 | H-7 | C-4a, C-6, C-7, C-8a | H-7 |
| 8a | - | ~138 | - | H-2, H-3, H-5, H-8 | - |
| 5-OH | Variable | - | H-5 | C-5, C-4a | H-5 |
Stereochemical Assignment through NMR Chemical Shifts and Coupling Constants
The stereochemistry of the hydroxyl group at the C-5 position (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the neighboring protons.
Chemical Shifts: An axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart due to anisotropic shielding effects from the C-C single bonds of the ring. Therefore, the chemical shift of H-5 can provide a clue to the orientation of the hydroxyl group.
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between H-5 and the protons on C-6 depends on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (typically 8-13 Hz) is observed for an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (0-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the multiplicity and J-values of the H-5 signal, the relative stereochemistry can be confidently assigned.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. researchgate.net It is also instrumental in structural elucidation through the analysis of fragmentation patterns.
Accurate Mass Determination and Molecular Formula Confirmation
For this compound (C₈H₁₀N₂O), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₈H₁₀N₂O | 150.07931 |
Fragmentation Pathway Analysis for Structural Elucidation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Loss of Water: A prominent fragmentation pathway for alcohols is the neutral loss of H₂O from the molecular ion, leading to a fragment at m/z 132.0687.
Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like ring can undergo an RDA reaction, leading to the cleavage of the ring and providing information about the substituents.
Cleavage of the Aliphatic Ring: Fragmentation of the C-C bonds in the saturated ring can occur, leading to a series of characteristic losses.
A hypothetical fragmentation table for this compound is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 151.0866 ([M+H]⁺) | 133.0760 | H₂O | Protonated 5,6-dihydroquinoxaline |
| 151.0866 ([M+H]⁺) | 123.0811 | CO | Loss of carbonyl from ring opening |
| 151.0866 ([M+H]⁺) | 107.0600 | C₂H₄O | Retro-Diels-Alder fragmentation |
Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgwikipedia.org This provides an additional dimension of separation and can be used to distinguish between isomers and conformers. nih.gov For a flexible molecule like this compound, different conformers (e.g., those with axial vs. equatorial hydroxyl groups) may have different collision cross-sections (CCS), which is a measure of their size and shape in the gas phase. By measuring the CCS and comparing it with theoretical calculations for different conformers, it is possible to gain insights into the preferred gas-phase structure of the molecule. This technique is particularly valuable when NMR analysis in solution is complicated by conformational averaging.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups—the hydroxyl (-OH), the secondary amine-like C-N bonds within the heterocyclic ring, the aromatic C=N and C=C bonds, and the aliphatic C-H bonds—give rise to characteristic absorption peaks.
The IR spectrum of a related compound, 6-methyl-3,4-dihydro-1H-quinoxalin-2-one, shows characteristic bands for N-H stretching (3368 cm⁻¹), C=O stretching (1682 cm⁻¹), and aromatic C=C/C=N vibrations (1523 cm⁻¹). acs.org For this compound, the presence of the hydroxyl group is typically confirmed by a broad absorption band in the 3200–3600 cm⁻¹ region. The aliphatic -CH₂- groups in the tetrahydro ring are identified by stretching vibrations just below 3000 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline (B1680401) ring system appear in the 1500–1600 cm⁻¹ fingerprint region.
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Broad, Strong |
| C-H Stretch | Aromatic (pyrazine ring) | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (tetrahydro ring) | 2850 - 2960 | Strong |
| C=N Stretch | Pyrazine Ring | ~1580 - 1650 | Medium-Strong |
| C=C Stretch | Pyrazine Ring | ~1500 - 1600 | Medium-Strong |
| C-O Stretch | Secondary Alcohol | ~1050 - 1150 | Strong |
This table is based on standard infrared correlation charts and data from analogous quinoxaline derivatives. acs.orgnih.gov
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings. This makes it an excellent tool for characterizing the core heterocyclic skeleton of this compound.
The Raman spectrum provides a detailed molecular fingerprint, often with sharper bands and less interference from water compared to FTIR. Key expected signals would include strong bands for the pyrazine ring breathing modes and C-H bending. While specific experimental data for this compound is not widely published, data for the structurally similar 5,6,7,8-tetrahydroquinoline (B84679) shows characteristic Raman shifts that can be used for comparison. nih.gov
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Tetrahydro Ring | 2850 - 2960 | Strong |
| Ring Breathing/Stretching | Pyrazine Ring (C=C/C=N) | 1300 - 1600 | Strong |
| CH₂ Bend/Twist | Tetrahydro Ring | 1200 - 1450 | Medium-Weak |
This table is based on general Raman shift knowledge and spectral data for analogous compounds like 5,6,7,8-tetrahydroquinoline. nih.gov
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to generate an electron density map and build an atomic model of the molecule. This technique provides precise, unambiguous data on bond lengths, bond angles, and torsional angles. researchgate.net
This analysis would confirm the conformation of the saturated six-membered ring (e.g., chair or boat-like) and the planarity of the pyrazine ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and nitrogen atoms, that dictate the crystal packing arrangement. researchgate.net While a published crystal structure for this specific compound is not available, analysis of a suitable crystal would yield the parameters outlined below.
Table 3: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The complete symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-N-C). |
| Torsional (Dihedral) Angles | The rotation around bonds, defining the molecule's conformation. |
This table represents the data that would be obtained from a successful X-ray crystallographic analysis. kaust.edu.sa
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In this compound, the pyrazine ring constitutes a chromophore containing π electrons and non-bonding (n) electrons on the nitrogen atoms.
The primary electronic transitions expected are π → π* and n → π. elte.hu The π → π transitions, arising from the conjugated system of the pyrazine ring, are typically high-intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a lone-pair electron from a nitrogen atom to an anti-bonding π* orbital, are lower in energy (longer wavelength) and have a much lower intensity. elte.huslideshare.net The position of these absorption maxima (λ_max) can be influenced by the solvent polarity.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Predicted λ_max Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (C=C, C=N) → π* | 200 - 280 | High (>10,000) |
This table is based on the electronic spectroscopy of similar aromatic nitrogen heterocycles. elte.huuomustansiriyah.edu.iq
Emerging Spectroscopic Techniques for Detailed Structural Analysis
Beyond classical methods, emerging spectroscopic techniques provide deeper structural insights. For complex molecules like this compound, two-dimensional Nuclear Magnetic Resonance (2D NMR) and high-resolution mass spectrometry (HRMS) are indispensable.
2D NMR Spectroscopy : While 1D NMR provides initial information, 2D NMR experiments establish connectivity. wikipedia.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of H-C-C-H networks within the saturated ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each carbon to its attached proton(s). wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for connecting molecular fragments and identifying quaternary carbons. wikipedia.orgyoutube.com
High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-HRMS provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can fragment the molecule in a controlled way, providing structural information based on the resulting daughter ions. This helps confirm the connectivity of the ring systems and the position of the hydroxyl group. chromatographyonline.com
Computational and Theoretical Chemistry Studies of 5,6,7,8 Tetrahydroquinoxalin 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
DFT calculations would be the primary method to determine the most stable three-dimensional arrangement of atoms in 5,6,7,8-Tetrahydroquinoxalin-5-ol. This process of geometry optimization seeks the lowest energy conformation of the molecule. By calculating the molecule's electronic energy, vibrational frequencies, and thermodynamic properties, researchers can predict its stability and preferred structure.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. From these energies, various reactivity indices such as electronegativity, hardness, and softness can be derived to predict how the molecule will interact with other chemical species.
Computational methods can predict spectroscopic data that aids in the experimental characterization of a compound. For this compound, theoretical calculations could predict:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be invaluable for confirming the compound's structure.
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra can help identify the characteristic vibrational modes of the molecule's functional groups.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding wavelengths of maximum absorption in the UV-Vis spectrum.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture, MD simulations can model the movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be instrumental in exploring its conformational landscape. The tetrahydro- part of the quinoxaline (B1680401) ring system is flexible, and MD would reveal the different accessible conformations and the energy barriers between them. This provides a dynamic understanding of the molecule's behavior in solution or other environments.
Computational Prediction of Collision Cross Sections for Isomer Differentiation
The collision cross section (CCS) is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Computational methods can predict the CCS for different isomers of a compound. For this compound and its potential isomers, predicted CCS values can aid in their experimental identification and differentiation. uni.lu
The table below, derived from the PubChem database, presents the predicted collision cross section values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 151.08660 | 130.0 |
| [M+Na]⁺ | 173.06854 | 143.3 |
| [M+NH₄]⁺ | 168.11314 | 139.1 |
| [M+K]⁺ | 189.04248 | 136.7 |
| [M-H]⁻ | 149.07204 | 131.6 |
| [M+Na-2H]⁻ | 171.05399 | 136.6 |
| [M]⁺ | 150.07877 | 132.3 |
| [M]⁻ | 150.07987 | 132.3 |
In Silico Design Principles for Chemical Ligand Scaffolds (focused on chemical design, not biological function)
The 5,6,7,8-Tetrahydroquinoxaline (B1293704) scaffold is a valuable starting point for the design of new chemical entities. In silico methods can guide the chemical design process by exploring how modifications to the core structure affect its fundamental chemical properties. mdpi.comnih.govekb.egnih.gov This can involve:
Scaffold Hopping: Using computational tools to identify alternative core structures that can mimic the shape and electronic properties of the 5,6,7,8-Tetrahydroquinoxaline scaffold.
Pharmacophore Modeling: While often used in a biological context, pharmacophore models can also be used from a purely chemical perspective to define the spatial arrangement of key chemical features, which can then be used to design novel molecules with similar chemical properties. researchgate.net
Selected Chemical Applications of the 5,6,7,8 Tetrahydroquinoxaline Scaffold Non Biological/non Therapeutic
Role as Versatile Building Blocks and Intermediates in Organic Synthesis
The 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold is recognized for its utility as a versatile building block in organic synthesis. The inherent reactivity of the pyrazine (B50134) ring, coupled with the stereochemical possibilities of the saturated cyclohexane (B81311) portion, allows for a wide range of chemical transformations. The introduction of a hydroxyl group, as in 5,6,7,8-Tetrahydroquinoxalin-5-ol, further enhances its synthetic potential by providing a key functional handle for subsequent reactions such as etherification, esterification, or oxidation.
While specific, detailed synthetic applications of this compound are not extensively documented in publicly available literature, the utility of the core tetrahydroquinoxaline structure is well-established. For instance, the related compound 1,2,3,4-tetrahydroquinoxaline (B1293668) is used as a starting material for the synthesis of novel sulfonamide derivatives. nih.gov In these syntheses, the secondary amine within the tetrahydroquinoxaline ring readily reacts with various sulfonyl chlorides to form stable sulfonamides, demonstrating the scaffold's value in constructing more complex molecules. nih.gov This application underscores the potential of functionalized tetrahydroquinoxalines, including the 5-ol derivative, to serve as key intermediates for generating diverse molecular architectures. The synthesis of such derivatives often involves the condensation of a diamine with a diketone. acs.org
Applications in Materials Science (e.g., Optoelectronic Materials, Polymer Chemistry)
Currently, there is a notable lack of published research specifically detailing the application of this compound in the field of materials science. However, the exploration of similar heterocyclic structures in advanced materials suggests potential avenues for future investigation.
For example, researchers have utilized the structurally analogous tetrahydroquinoline scaffold to create Covalent Organic Frameworks (COFs). mdpi.com These crystalline porous polymers are of interest for applications in gas storage and separation. mdpi.com The synthesis of tetrahydroquinoline-linked COFs was achieved using metal triflate catalysts like Sc(OTf)₃, which facilitated the construction of highly ordered, porous materials. mdpi.com This example, while not directly involving the quinoxaline (B1680401) core, highlights how rigid, nitrogen-containing heterocyclic building blocks can be polymerized into functional materials. The tetrahydroquinoxaline scaffold, with its defined geometry and potential for forming strong intermolecular interactions, could theoretically be explored for similar applications in creating novel polymers or optoelectronic materials.
Use as Chemical Probes for Elucidating Molecular Mechanisms in Chemical Systems
A thorough review of scientific literature reveals no specific studies where this compound or its derivatives have been developed or utilized as chemical probes for the elucidation of molecular mechanisms in non-biological chemical systems.
Chemical probes are small molecules designed to interact with a specific target, enabling the study of its function. youtube.com The development of a successful chemical probe requires a rigorous characterization of its potency, selectivity, and mechanism of action. youtube.comyoutube.com At present, the research community has not reported the application of the 5,6,7,8-tetrahydroquinoxaline scaffold for this purpose.
Development of Chemo-sensing Systems and Chemical Detectors
The tetrahydroquinoxaline scaffold has been successfully employed in the design of chemosensors for detecting metal ions. These sensors leverage the nitrogen atoms in the pyrazine ring, which can act as binding sites for cations, leading to a measurable change in the molecule's photophysical properties.
A notable example is a reversible fluorescent and colorimetric sensor for the detection of nickel (Ni²⁺) ions in an aqueous medium. rsc.org This sensor is based on a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline derivative. Upon binding with Ni²⁺, the sensor exhibits a distinct color change from colorless to yellow and a significant enhancement of its fluorescence. rsc.org This response is attributed to the formation of a stable 1:1 complex between the sensor molecule and the Ni²⁺ ion, which increases the rigidity of the system and leads to chelation-enhanced fluorescence (CHEF). rsc.org The sensor demonstrates high selectivity for Ni²⁺ over a range of other metal ions and is effective across a wide pH range (4–9). rsc.org
Similarly, other quinoxaline-based structures, such as acenaphtoquinoxaline, have been developed as "switch-off" fluorescent sensors for detecting mercury (Hg²⁺) ions. nih.gov These findings collectively demonstrate the viability of the quinoxaline and its reduced forms, like the tetrahydroquinoxaline scaffold, as a core component in the rational design of selective and sensitive chemical detectors.
Table 1: Characteristics of a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline-based Ni²⁺ Chemosensor
| Feature | Description | Reference |
|---|---|---|
| Analyte | Nickel (Ni²⁺) ions | rsc.org |
| Sensing Type | Colorimetric and Fluorescent | rsc.org |
| Mechanism | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |
| Stoichiometry | 1:1 (Sensor:Ni²⁺) | rsc.org |
| Visual Change | Colorless to Yellow | rsc.org |
| Effective pH Range | 4–9 | rsc.org |
| Application | Detection of Ni²⁺ in real water samples and bio-imaging | rsc.org |
Presence and Research in Flavor Chemistry as a Related Compound (5,6,7,8-tetrahydroquinoxaline)
While applications for this compound are not documented in flavor chemistry, its parent compound, 5,6,7,8-tetrahydroquinoxaline, is a well-known and significant flavor and aroma agent. foodb.casigmaaldrich.com It belongs to the pyrazine class of compounds, which are renowned for their roasted, nutty, and toasted scent profiles. foodb.ca
5,6,7,8-Tetrahydroquinoxaline has been identified in a variety of cooked and roasted foods, contributing to their characteristic flavors. It is found in products such as coffee, cocoa, wheat bread, and roasted nuts. foodb.ca Its presence in these foods is a result of the Maillard reaction, which occurs between amino acids and reducing sugars during heating. The compound is used commercially as a flavoring agent in baked goods, meats, and beverages. sigmaaldrich.comsigmaaldrich.com
Table 2: Organoleptic Profile of 5,6,7,8-Tetrahydroquinoxaline
| Property | Description | Reference(s) |
|---|---|---|
| Odor | Nutty, roasted, musty, beany, cereal, corn chip, cheesy | sigmaaldrich.comsigmaaldrich.com |
| Taste | Roasted nutty, corn, popcorn-like, toasted grain, hazelnut, roasted coffee-like | sigmaaldrich.com |
| Occurrence | Coffee, cocoa, wheat bread, roasted peanuts, roasted sesame seeds | foodb.ca |
| FEMA Number | 3321 | sigmaaldrich.com |
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroquinoxalin-5-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation of glycinamide with cyclohexadione under basic conditions . Key steps include triflation of intermediates followed by palladium-catalyzed Suzuki coupling for functionalization. Yields (~70–77%) depend on catalyst choice (e.g., Pd(PPh₃)₄), solvent systems, and temperature optimization . Purification often involves silica column chromatography .
Table 1: Synthesis Optimization Parameters
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | NaOH/EtOH | 65–70 | >90 | |
| Suzuki Coupling | Pd(PPh₃)₄/DMF | 74–77 | >95 |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography for 3D conformation analysis and NMR spectroscopy (¹H/¹³C) to resolve hydrogen environments and carbon frameworks. For example, ¹H NMR signals between δ 1.5–2.5 ppm correspond to the tetrahydroquinoline ring protons, while the hydroxyl group appears as a broad singlet near δ 5.0 ppm .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is stable under inert atmospheres but degrades in the presence of oxidizers, releasing hazardous gases (e.g., CO, NOₓ). Storage requires airtight containers at 2–8°C, away from light and moisture. Long-term storage is discouraged due to decomposition risks .
Advanced Research Questions
Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?
- Methodological Answer : Discrepancies arise from variations in catalyst loading, solvent purity, or temperature gradients. Use HPLC-MS to track byproducts (e.g., oxidized derivatives) and Design of Experiments (DoE) to isolate critical variables. For example, reducing trace oxygen via inert gas purging improves yield consistency .
Q. What strategies are effective for coordinating this compound with transition metals, and how does this influence catalytic activity?
- Methodological Answer : The hydroxyl and amine groups act as donor sites for metal coordination (e.g., Cu²⁺, Fe³⁺). Complex formation is optimized in polar aprotic solvents (e.g., DMSO) under reflux. Spectroscopic titration (UV-Vis) and cyclic voltammetry confirm ligand-metal ratios and redox behavior. Such complexes show enhanced catalytic activity in oxidation reactions .
Q. How does the compound’s conformational flexibility impact its biological activity, and what experimental approaches quantify this?
- Methodological Answer : Conformational dynamics are studied via dynamic NMR and molecular docking simulations . For example, NOESY experiments reveal intramolecular hydrogen bonding between the hydroxyl and adjacent NH groups, stabilizing bioactive conformations. Bioactivity assays (e.g., antimicrobial MIC tests) correlate specific conformers with efficacy against Staphylococcus aureus .
Table 2: Bioactivity vs. Conformational States
| Conformer | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Folded (H-bonded) | 12.5 | S. aureus | |
| Extended | >50 | S. aureus |
Q. What advanced techniques validate the compound’s role in asymmetric synthesis or chiral resolution?
- Methodological Answer : Chiral derivatives (e.g., (S)-enantiomers) are resolved using chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution. Stereochemical assignments rely on circular dichroism (CD) and single-crystal X-ray analysis. For instance, the (S)-isomer shows higher enantioselectivity in aldol reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
